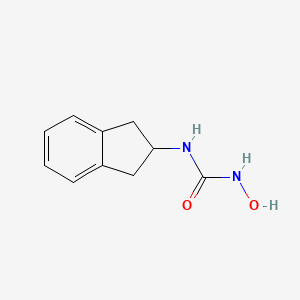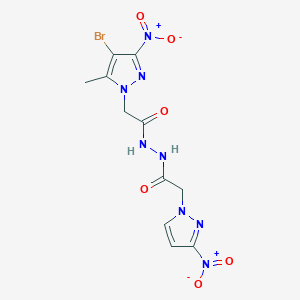![molecular formula C10H11N3O3 B12631867 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-62-7](/img/structure/B12631867.png)
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-éthoxy-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione est un composé hétérocyclique qui appartient à la classe des pyridopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure de la 5-éthoxy-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione est constituée d'un cycle pyridine fusionné à un cycle pyrimidine, avec des substituants éthoxy et méthyle à des positions spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-éthoxy-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione peut être réalisée par diverses méthodes. Une approche courante implique la cyclisation de N-acylées 5-acétyl-4-aminopyrimidines. La réaction implique généralement le chauffage des matières premières avec du méthylate de sodium dans du butanol sous reflux. Le choix du groupe acyle peut influencer la formation soit de pyrido[2,3-d]pyrimidin-5-ones soit de pyrido[2,3-d]pyrimidin-7-ones .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du produit souhaité. De plus, des techniques de purification telles que la chromatographie sur colonne et la recristallisation sont employées pour obtenir des composés de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 5-éthoxy-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium pour convertir certains groupes fonctionnels en leurs formes réduites.
Réactifs et conditions courants
Oxydation : Acide m-chloroperbenzoïque dans un solvant approprié.
Réduction : Borohydrure de sodium dans du méthanol ou de l'éthanol.
Substitution : Benzylamine en présence d'une base comme le méthylate de sodium.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de dérivés réduits.
Substitution : Introduction de groupes amino ou d'autres substituants.
Applications de la recherche scientifique
La 5-éthoxy-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Enquête sur son potentiel comme agent thérapeutique, en particulier dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que des catalyseurs ou des ligands pour les complexes métalliques.
Mécanisme d'action
Le mécanisme d'action de la 5-éthoxy-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, des dérivés de ce composé ont été identifiés comme des inhibiteurs de la phosphatidylinositol 3-kinase (PI3K) et des protéines tyrosine kinases . Ces interactions peuvent moduler les voies de signalisation impliquées dans la prolifération cellulaire, la survie et l'inflammation.
Applications De Recherche Scientifique
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.
Mécanisme D'action
The mechanism of action of 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate signaling pathways involved in cell proliferation, survival, and inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidin-5-one : Structure similaire mais sans les substituants éthoxy et méthyle.
Pyrido[2,3-d]pyrimidin-7-one : Structure similaire avec des variations dans la position des groupes fonctionnels.
Pyrimidino[4,5-d][1,3]oxazine : Contient un cycle oxazine fusionné supplémentaire.
Unicité
La 5-éthoxy-1-méthylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione est unique en raison de ses substituants spécifiques, qui peuvent influencer son activité biologique et sa réactivité chimique. La présence des groupes éthoxy et méthyle peut améliorer sa solubilité, sa stabilité et son interaction avec les cibles moléculaires par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
1105195-62-7 |
|---|---|
Formule moléculaire |
C10H11N3O3 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-6-4-5-11-8-7(6)9(14)12-10(15)13(8)2/h4-5H,3H2,1-2H3,(H,12,14,15) |
Clé InChI |
VHUJKDYAVQZOHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=O)NC(=O)N(C2=NC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631789.png)
![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
![2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)

![5-(4-ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12631820.png)




![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

